diethyl-1H-1,2,3-triazole-4-carboxylic acid

説明

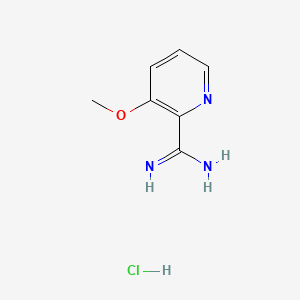

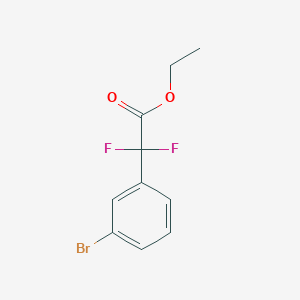

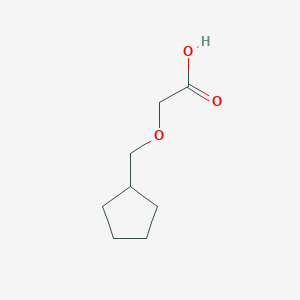

“Diethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The 1H-1,2,3-Triazole-4-carboxylic acid has a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been a subject of interest due to their broad biological activities . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

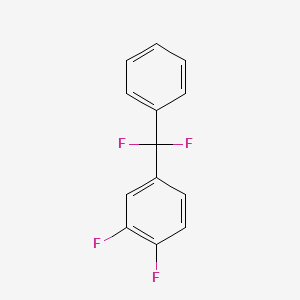

The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid consists of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper. For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-Triazole-4-carboxylic acid include a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .科学的研究の応用

Pharmaceutical Chemistry

Diethyl-1H-1,2,3-triazole-4-carboxylic acid: is a compound of significant interest in pharmaceutical chemistry due to its structural similarity to biologically active molecules. It serves as a scaffold for the synthesis of various pharmacophores, which are parts of molecular structures responsible for a drug’s biological activity. This compound has been utilized in the development of new drugs with potential antifungal, antimicrobial, and antiviral activities . Its derivatives have shown activity against influenza A and herpes simplex virus type 1 (HSV-1), as well as various cancer cell lines .

Green Chemistry

The synthesis of triazole derivatives, including diethyl-1H-1,2,3-triazole-4-carboxylic acid , can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Techniques such as ultrasound chemistry and mechanochemistry are employed to create these compounds in a more environmentally friendly manner .

Supramolecular Chemistry

In supramolecular chemistry, diethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives are used to construct complex structures through non-covalent interactions. These interactions include hydrogen bonding, metal coordination, and π-π interactions, which are essential for creating larger molecular assemblies. The triazole ring’s ability to participate in multiple types of bonding makes it a versatile building block in this field .

Material Science

This compound is also relevant in material science, where its derivatives are incorporated into polymers and coatings to enhance their properties. For example, triazole derivatives can be used as corrosion inhibitors, photostabilizers, and components of liquid crystals . Their incorporation into materials can lead to improved durability, stability, and performance.

Biological Applications

The triazole core of diethyl-1H-1,2,3-triazole-4-carboxylic acid is structurally similar to the peptide bond, making it useful in bioconjugation strategies. It can be used to modify enzymes, synthesize cyclic peptides, and develop biosensors for clinical diagnostic assays . Its stability and biocompatibility make it an excellent choice for these applications.

Drug Discovery

In drug discovery, the triazole ring is a common motif in many medicinal compounds. It is often used as a bioisostere for the amide bond, providing similar properties while offering increased stability and resistance to metabolic degradation. This has led to the development of several commercial drugs with a triazole core, such as tazobactam, cefatrizine, and rufinamide .

作用機序

Target of Action

Diethyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1H-1,2,4-triazole class of compounds 1h-1,2,4-triazole derivatives have been reported to exhibit antiviral and antitumor activities .

Mode of Action

It is known that 1h-1,2,4-triazole derivatives can interact with multiple receptors, leading to various biological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially contributing to its pharmacological activity.

Biochemical Pathways

1h-1,2,4-triazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 113075 Da , which is within the range generally considered favorable for oral bioavailability.

Result of Action

1h-1,2,4-triazole derivatives have been associated with antiviral and antitumor activities , suggesting that they may have effects at the molecular and cellular levels.

将来の方向性

特性

IUPAC Name |

1,5-diethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYNHENSHQXWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)